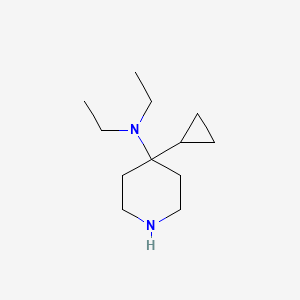

4-Cyclopropyl-N,N-diethylpiperidin-4-amine

Description

4-Cyclopropyl-N,N-diethylpiperidin-4-amine is a piperidine derivative characterized by a cyclopropyl substituent at the 4-position of the piperidine ring and N,N-diethyl groups on the nitrogen atom. The cyclopropyl group enhances metabolic stability and rigidity, while the diethyl substituents influence lipophilicity and steric effects. Though direct synthesis data for this compound are absent in the provided evidence, analogous synthetic methods (e.g., hydrogenation with Pd/C catalysts and cyclopropane functionalization strategies ) suggest feasible routes.

The molecular formula is calculated as C₁₂H₂₄N₂ (molecular weight: ~196.33 g/mol). Its structural uniqueness lies in the combination of a strained cyclopropane ring and flexible diethylamine groups, which may optimize interactions with biological targets such as receptors or enzymes.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

4-cyclopropyl-N,N-diethylpiperidin-4-amine |

InChI |

InChI=1S/C12H24N2/c1-3-14(4-2)12(11-5-6-11)7-9-13-10-8-12/h11,13H,3-10H2,1-2H3 |

InChI Key |

MKHVGSXRROLSTL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1(CCNCC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-N,N-diethylpiperidin-4-amine typically involves the reaction of cyclopropylamine with N,N-diethylpiperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Cyclopropyl-N,N-diethylpiperidin-4-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-N,N-diethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-amine derivatives exhibit diverse pharmacological properties depending on substituents. Below is a comparative analysis of 4-Cyclopropyl-N,N-diethylpiperidin-4-amine and structurally related compounds:

Structural Analogues and Their Properties

Functional and Pharmacological Differences

- Rigidity vs.

- Lipophilicity : N,N-Diethyl groups increase lipophilicity relative to polar derivatives (e.g., 1-Acetylpiperidin-4-amine ), enhancing membrane permeability but possibly reducing aqueous solubility.

- Biological Interactions : Aromatic substituents (e.g., phenyl in ) may engage in π-π stacking, whereas bulky groups (e.g., cycloheptyl in ) could enhance binding to hydrophobic pockets.

Biological Activity

4-Cyclopropyl-N,N-diethylpiperidin-4-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological activities. This compound features a unique structure characterized by a cyclopropyl group and two ethyl groups attached to the nitrogen atoms of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂, with a molecular weight of 196.33 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The compound's unique structural features allow it to modulate the activity of these targets, which may lead to various physiological effects. While the precise pathways are still under investigation, preliminary studies suggest involvement in neurotransmitter modulation, particularly in the central nervous system.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, similar to other piperidine derivatives.

- Enzyme Interaction : Investigations into its interactions with various enzymes indicate potential roles in metabolic pathways.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

- Neuropharmacological Studies : In vitro assays demonstrated that the compound could enhance the activity of certain neurotransmitters, suggesting its role as a potential therapeutic agent in neurodegenerative diseases.

- Analgesic Activity : A study comparing various piperidine derivatives found that this compound exhibited significant analgesic effects in animal models, indicating its potential for pain management.

- Enzyme Inhibition Assays : The compound was tested against several enzymes involved in metabolic processes. Results indicated moderate inhibition, warranting further investigation into its pharmacokinetic properties.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Ethyl-N-methylpiperidin-4-amine | Piperidine ring with ethyl and methyl groups | Analgesic properties |

| 1-(Cyclopropyl)-N,N-diethylamine | Similar amine structure but lacks the piperidine ring | Different activity profiles |

| 4-(Cyclobutyl)-N,N-diethylpiperidin | Piperidine ring with cyclobutyl substituent | Insights into ring strain effects |

These comparisons highlight how the unique cyclopropyl substitution of this compound contributes to its distinct biological properties.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropyl-N,N-diethylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Cyclopropane incorporation : React a piperidin-4-amine precursor with cyclopropyl reagents (e.g., cyclopropyl halides) under basic conditions (e.g., K₂CO₃ in acetonitrile) at 50–80°C for 12–24 hours .

- Diethylation : Use diethyl sulfate or ethyl halides with NaH in THF at 0–25°C .

- Optimization : Control pH (8–10) to minimize side reactions, use inert atmospheres (N₂/Ar) to prevent oxidation, and employ catalysts like Pd/C for hydrogenation steps .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropane Addition | Cyclopropylamine, Cs₂CO₃, CuBr, DMSO, 35°C | 17.9 | |

| Alkylation | Ethyl bromide, NaH, THF, 0°C → RT | 75 |

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and diethyl groups (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for N-CH₂) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., calculated for C₁₂H₂₄N₂: 196.1939) .

- X-ray Crystallography : Resolve stereochemistry of the cyclopropane ring and piperidine chair conformation .

Q. What are the critical solubility and stability parameters for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) for reactions; aqueous solubility is enhanced at pH < 6 (protonated amine) .

- Stability : Store at –20°C under argon to prevent degradation. Avoid light exposure (photolabile cyclopropane) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the cyclopropane (e.g., fluorinated cyclopropane) or replace diethyl groups with bulkier substituents (e.g., isopropyl) to assess steric effects .

- Assay Systems : Test binding affinity to GPCRs (e.g., serotonin receptors) using radioligand displacement assays .

- Data Analysis : Correlate logP values (calculated via HPLC) with cellular permeability .

Table 2 : Example SAR Parameters from Related Compounds

| Derivative | logP | IC₅₀ (nM) | Target Receptor | Reference |

|---|---|---|---|---|

| N-Cyclopropyl analog | 2.1 | 85 | 5-HT₂A |

Q. What strategies are effective in resolving contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out artifacts .

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with receptor structures (e.g., α₂-adrenergic receptor, PDB: 2RH1) to model cyclopropane interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring .

- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from hydrophobic substituents .

Key Considerations for Researchers

- Synthetic Challenges : Cyclopropane ring strain may lead to side reactions; monitor via TLC/HPLC .

- Data Reproducibility : Document solvent purity (HPLC-grade) and atmospheric controls (e.g., glovebox) .

- Ethical Compliance : Follow institutional guidelines for handling amine derivatives with potential CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.